3-(Cyclohexylsulfanyl)-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carboxamide
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Overview
Description
3-(Cyclohexylsulfanyl)-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a cyclohexylsulfanyl group, a pyridin-4-ylamino group, and a thiazole-4-carboxamide moiety, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexylsulfanyl)-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carboxamide typically involves multiple steps, including the formation of the thiazole ring, the introduction of the cyclohexylsulfanyl group, and the attachment of the pyridin-4-ylamino group. Common reagents used in these reactions include thionyl chloride, cyclohexylamine, and pyridine derivatives. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclohexylsulfanyl)-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the thiazole ring or the pyridine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
3-(Cyclohexylsulfanyl)-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infections.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(Cyclohexylsulfanyl)-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various cellular pathways, leading to changes in cell behavior or function .
Comparison with Similar Compounds
Similar Compounds
BAY-985: A potent inhibitor of TANK-binding kinase 1 (TBK1) and IKK-epsilon.
1-(4-Amino-phenyl)-3-pyridin-4-yl-propenone: Used in early discovery research for its unique chemical properties
Uniqueness
3-(Cyclohexylsulfanyl)-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research applications.
Properties
CAS No. |
651305-51-0 |
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Molecular Formula |
C15H18N4OS2 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
3-cyclohexylsulfanyl-5-(pyridin-4-ylamino)-1,2-thiazole-4-carboxamide |
InChI |
InChI=1S/C15H18N4OS2/c16-13(20)12-14(18-10-6-8-17-9-7-10)22-19-15(12)21-11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H2,16,20)(H,17,18) |
InChI Key |
IRFHNOIMZMCYSS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)SC2=NSC(=C2C(=O)N)NC3=CC=NC=C3 |
Origin of Product |
United States |
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